molecular formula C10H11NO4 B1199213 2-Nitrophenyl butyrate CAS No. 2487-26-5

2-Nitrophenyl butyrate

Cat. No. B1199213
CAS RN: 2487-26-5
M. Wt: 209.2 g/mol
InChI Key: DMBLCROMMOZRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl butyrate (2-NPB) is a nitrophenyl ester of butyric acid and a member of the nitrophenyl ester family. It is a colorless, volatile liquid with a boiling point of 113 °C and a pK a of 4.41. 2-NPB has a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of various compounds, such as amino acids, peptides, and pharmaceuticals, as well as in the preparation of intermediates for the synthesis of nitroaromatics. Additionally, 2-NPB has been used in the development of a variety of analytical methods, such as spectrophotometric and chromatographic techniques.

Scientific Research Applications

  • Environmental Chemistry : A study described the preparation of 2-nitrophenylhydrazide derivatives for analyzing low-molecular-weight organic acids in marine sediment pore-water samples. This method is suitable for fresh or saline waters with variable carbonate alkalinity and demonstrates the utility of 2-Nitrophenyl butyrate in environmental analysis (Albert & Martens, 1997).

  • Enzymology and Biochemistry : The compound has been used extensively in enzymology. For instance, a study investigated the kinetics of p-nitrophenyl butyrate hydrolysis, catalyzed by Candida rugosa lipase in water-in-oil microemulsions. The study highlights the compound's role in understanding enzyme kinetics and mechanism (Lopez et al., 2014).

  • Organic Synthesis : In organic chemistry, this compound is used as a substrate or intermediate in various reactions. A research project in an undergraduate organic laboratory used p-nitrobenzaldehye, a related compound, to synthesize tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, illustrating the compound's applicability in educational and research settings in organic synthesis (Dintzner et al., 2012).

  • Analytical Chemistry : Another study developed a colorimetric method for determining lipase activity in soil, using p-nitrophenyl butyrate as a substrate. This method underscores the importance of this compound in biochemical assays and analytical chemistry (Margesin et al., 2004).

  • Biotechnology : In the field of biotechnology, this compound has been used to study the hydrolysis of esters by staphylococci, contributing to the understanding of enzymatic processes in food microbiology (Talon & Montel, 1997).

Safety and Hazards

2-Nitrophenyl butyrate may cause an allergic skin reaction. It is advised to avoid breathing mist or vapors. Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves. If skin irritation or rash occurs, get medical advice/attention .

Future Directions

The use of lipases in analytical chemistry where it can serve as a part of biosensors or bioassays is an application of growing interest and has become another important use . Lipases are frequently used in biosensors construction because of their wide substrate specificity and good commercial availability . The results are promising to monitor lipase/esterase activity in real time .

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenyl butyrate is esterase enzymes , specifically lipases . Esterases are a class of enzymes that split esters into an acid and an alcohol in a chemical reaction with water . They have high potential in pharmaceutical, food, and biofuel industrial applications .

Mode of Action

This compound is hydrolyzed by esterase enzymes, such as lipase, in water ambient conditions . This hydrolysis results in the formation of p-nitrophenol and butyric acid . P-nitrophenol actually occurs in the anionic form, p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .

Biochemical Pathways

The hydrolysis of this compound by esterase enzymes is part of the ester hydrolysis pathway . This pathway involves the breakdown of esters into their constituent alcohol and carboxylic acid. In this case, the ester this compound is broken down into p-nitrophenol and butyric acid .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its hydrolysis by esterase enzymes .

Result of Action

The hydrolysis of this compound by esterase enzymes results in the formation of p-nitrophenol and butyric acid . P-nitrophenol, in its anionic form p-nitrophenolate, gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer . This change can be used to measure the activity of esterase enzymes .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the enzyme that shows the highest activity against p-nitrophenyl butyrate substrate operates optimally at pH 8.5–9.5 and 40 °C .

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl butyrate plays a significant role in biochemical reactions, particularly in the study of esterases and lipases. Esterases are enzymes that catalyze the hydrolysis of ester bonds, and this compound is often used as a substrate to measure their activity. When esterases act on this compound, they cleave the ester bond, releasing 2-nitrophenol and butyric acid. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance due to the formation of 2-nitrophenol .

Cellular Effects

This compound influences various cellular processes, particularly those involving esterases and lipases. In cellular assays, the compound is used to study the activity of these enzymes within different cell types. The hydrolysis of this compound by esterases can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the release of 2-nitrophenol can act as a signaling molecule, influencing various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with esterases and lipases. These enzymes bind to the ester bond of this compound, facilitating its hydrolysis. The catalytic triad of serine, histidine, and aspartate in the active site of esterases plays a crucial role in this process. The serine residue attacks the carbonyl carbon of the ester bond, forming a tetrahedral intermediate. This intermediate is stabilized by the histidine and aspartate residues, leading to the release of 2-nitrophenol and butyric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. In in vitro studies, the hydrolysis of this compound by esterases can be monitored over time to assess enzyme activity. Long-term effects on cellular function can also be observed, particularly in studies involving continuous exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to study the activity of esterases and lipases without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects are observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and metabolic functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of ester bonds. The primary enzymes interacting with this compound are esterases and lipases. These enzymes catalyze the breakdown of this compound into 2-nitrophenol and butyric acid. The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature. Once inside the cell, it interacts with esterases and lipases localized in different cellular compartments. The distribution of this compound can be influenced by the presence of transporters and binding proteins that facilitate its movement within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of esterases and lipases. These enzymes are found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. The activity and function of this compound can be affected by its localization within these compartments. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles .

properties

IUPAC Name

(2-nitrophenyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBLCROMMOZRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179579
Record name 2-Nitrophenyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2487-26-5
Record name Butanoic acid, 2-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2487-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2487-26-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrophenyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrophenyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROPHENYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N846YX974K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl butyrate
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl butyrate
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl butyrate
Reactant of Route 4
Reactant of Route 4
2-Nitrophenyl butyrate
Reactant of Route 5
Reactant of Route 5
2-Nitrophenyl butyrate
Reactant of Route 6
Reactant of Route 6
2-Nitrophenyl butyrate

Q & A

Q1: What is the significance of 2-Nitrophenyl butyrate in the synthesis of 1,5-naphthalenediamine as described in the research?

A1: While the research paper doesn't explicitly detail the reaction mechanisms, it lists 4-(2-nitrophenyl)butyrate, alongside other compounds like 4-(2-nitrophenyl)butyronitrile and 4-(2-nitrophenyl)amide of butyric acid, as key intermediates in the production of 1,5-naphthalenediamine []. This suggests that these compounds, including this compound (the ethyl ester of 4-(2-nitrophenyl)butyric acid), likely serve as precursors in a multi-step synthesis. Further research into the reaction pathways and conditions would be needed to elucidate the precise role and transformations of this compound within this specific synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.